molecular formula C8H16N2O B12181475 1-Methylaminocyclohexane-1-carboxamide CAS No. 4909-13-1

1-Methylaminocyclohexane-1-carboxamide

Cat. No.: B12181475
CAS No.: 4909-13-1
M. Wt: 156.23 g/mol
InChI Key: KEDOFRLSBRIJOA-UHFFFAOYSA-N
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Description

1-Methylaminocyclohexane-1-carboxamide is an organic compound with the molecular formula C8H16N2O. It is a derivative of cyclohexane, featuring a methylamino group and a carboxamide group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylaminocyclohexane-1-carboxamide can be synthesized through several methodsThe reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Methylaminocyclohexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

1-Methylaminocyclohexane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylaminocyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Aminocyclohexane-1-carboxamide
  • 1-Methylaminocyclohexane-1-carboxylic acid
  • Cyclohexanone derivatives

Uniqueness: 1-Methylaminocyclohexane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable subject of research and application, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

4909-13-1

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-(methylamino)cyclohexane-1-carboxamide

InChI

InChI=1S/C8H16N2O/c1-10-8(7(9)11)5-3-2-4-6-8/h10H,2-6H2,1H3,(H2,9,11)

InChI Key

KEDOFRLSBRIJOA-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCCC1)C(=O)N

Origin of Product

United States

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